[3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
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Overview
Description
[3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperidine ring, an acetyl group, and an isopropyl-amino group, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Isopropyl-amino Group: The isopropyl-amino group can be introduced through nucleophilic substitution reactions using isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl and isopropyl-amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include piperidinones, reduced piperidine derivatives, and substituted piperidine compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine
In medicine, piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. This compound may have similar applications and is being investigated for its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and isopropyl-amino groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential activity in the central nervous system and other biological systems.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
N-Acetylpiperidine: A piperidine derivative with an acetyl group.
Uniqueness
[3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is unique due to the presence of both an acetyl group and an isopropyl-amino group attached to the piperidine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[3-[acetyl(propan-2-yl)amino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)14(10(3)15)11-5-4-6-13(7-11)8-12(16)17/h9,11H,4-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOAUWBQRKDFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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